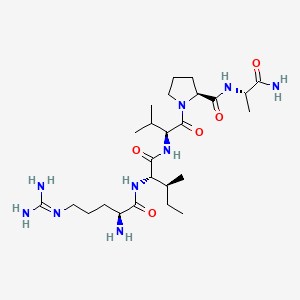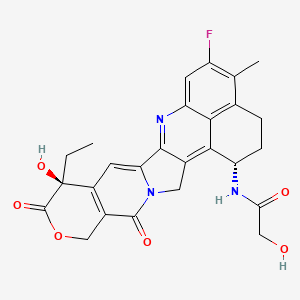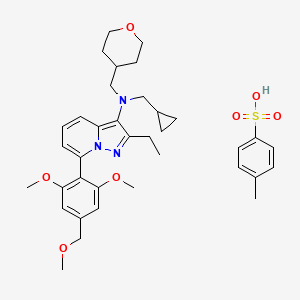
Encaleret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Encaleret is an investigational small molecule that selectively antagonizes the calcium-sensing receptor protein (CaSR). It is primarily being studied for its potential therapeutic effects in treating autosomal dominant hypocalcemia type 1 (ADH1), a rare genetic form of hypoparathyroidism characterized by low blood calcium levels and high urine calcium levels .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of Encaleret are not extensively detailed in publicly available literature. it is known that this compound is an orally administered small molecule, indicating that its synthesis likely involves multiple steps of organic synthesis, including the formation of complex molecular structures and the incorporation of specific functional groups . Industrial production methods would typically involve large-scale synthesis in controlled environments to ensure purity and consistency of the compound.
Chemical Reactions Analysis
Encaleret, as a small molecule, can undergo various chemical reactions. The types of reactions it undergoes include:
Oxidation and Reduction: These reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution Reactions: These reactions can replace one functional group with another, which can be useful in modifying the compound for different applications.
Hydrolysis: This reaction can break down this compound into its constituent parts under certain conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Encaleret has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the calcium-sensing receptor protein and its role in calcium homeostasis.
Biology: It helps in understanding the molecular mechanisms underlying calcium regulation in cells.
Medicine: this compound is being investigated as a potential treatment for autosomal dominant hypocalcemia type 1. .
Industry: While its industrial applications are still under exploration, this compound’s role in calcium regulation could have implications for various industrial processes that require precise control of calcium levels.
Mechanism of Action
Encaleret exerts its effects by selectively antagonizing the calcium-sensing receptor protein (CaSR). This receptor plays a crucial role in regulating parathyroid hormone secretion and renal calcium reabsorption. By blocking CaSR, this compound helps normalize blood calcium levels and reduce urinary calcium excretion in individuals with autosomal dominant hypocalcemia type 1 . The molecular targets and pathways involved include the calcium-sensing receptor and the downstream signaling pathways that regulate calcium and phosphate homeostasis.
Comparison with Similar Compounds
Encaleret is unique in its selective antagonism of the calcium-sensing receptor protein. Similar compounds include other calcilytics, which are also negative allosteric modulators of CaSR. These compounds share the common goal of normalizing mineral levels in conditions like autosomal dominant hypocalcemia type 1. this compound stands out due to its investigational status and the specific clinical trials it has undergone .
Similar compounds include:
NPS 2143: Another calcilytic that has been studied for its effects on CaSR.
Ronacaleret: A calcilytic that has been investigated for its potential in treating osteoporosis.
This compound’s uniqueness lies in its specific application for autosomal dominant hypocalcemia type 1 and the promising results it has shown in clinical trials .
Properties
CAS No. |
787583-71-5 |
|---|---|
Molecular Formula |
C29H33ClFNO4 |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1 |
InChI Key |
UNFHDRVFEQPUEL-DENIHFKCSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JIT-305; JIT305; JIT 305; Encaleret |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide](/img/structure/B607231.png)






![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)

